1-(3-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95%
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Overview
Description
1-(3-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% (1-PBP) is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of piperazine, a cyclic amine with two nitrogen atoms in its structure. 1-PBP is a white crystalline powder and is soluble in water, ethanol, and methanol. It has a melting point of 170-173°C and a molecular weight of 369.8 g/mol.
Scientific Research Applications
- This compound has been investigated as a histamine H3 receptor (H3R) antagonist and a sigma-1 receptor (σ1R) antagonist. Specifically, it exhibits nanomolar affinity at both receptors .
- The piperidine moiety within the compound appears critical for dual H3/σ1 receptor activity. When piperidine is replaced by piperazine, the affinity decreases significantly .
- Ligands based on this structure have shown high selectivity for H3 and σ1 receptors, making them promising candidates for antinociceptive activity in pain management .
- Research focuses on improving extraction methods, enhancing reservoir sweep efficiency, and developing novel chemical agents for heavy oil recovery .
- Further exploration could involve investigating its potential as a scaffold for designing new molecules targeting specific biological pathways or receptors .
- Investigating the compound’s interactions with polymers could reveal its utility in material science .
Histamine H3 and Sigma-1 Receptor Antagonists
Heavy Oil Recovery
Biomedical Applications
Flavor and Fragrance Industry
Polymer Chemistry
Environmental Science
Mechanism of Action
Target of Action
The primary targets of the compound “1-[(3-pyridin-4-ylphenyl)methyl]piperazine;dihydrochloride” are currently unknown. This compound is a derivative of piperazine, which is known to have a wide range of biological and pharmaceutical activity
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Piperazine derivatives are known to influence a wide range of pathways due to their diverse biological activity
Result of Action
Given the diverse biological activity of piperazine derivatives, this compound could potentially have a wide range of effects
properties
IUPAC Name |
1-[(3-pyridin-4-ylphenyl)methyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3.2ClH/c1-2-14(13-19-10-8-18-9-11-19)12-16(3-1)15-4-6-17-7-5-15;;/h1-7,12,18H,8-11,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMAWAANWYAYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)C3=CC=NC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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